molecular formula C12H14O3 B7590995 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid

Cat. No.: B7590995
M. Wt: 206.24 g/mol
InChI Key: PDJXRCUAYXSWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can start with the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-7-carboxylic acid, while reduction could produce benzofuran-7-ylmethanol .

Scientific Research Applications

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetic acid functional group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biological Activity

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anti-inflammatory, and other relevant biological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16O3
  • Molar Mass : 220.27 g/mol
  • CAS Number : Not specifically listed in the results but related compounds are identified.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • A series of monomeric alkaloids were evaluated for their antibacterial and antifungal activities. Some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains including Bacillus subtilis and Escherichia coli .

The biological mechanisms underlying the activity of benzofuran derivatives often involve modulation of signaling pathways associated with inflammation and microbial resistance. For example:

  • The presence of hydroxyl groups in related structures has been linked to enhanced biological activity due to improved interaction with biological targets .

Case Studies

  • Antibacterial Evaluation : In a study examining a range of benzofuran derivatives, compounds similar to this compound exhibited zones of inhibition against Staphylococcus aureus and E. coli, indicating their potential as antibacterial agents .
  • Anti-inflammatory Activity : A derivative was tested in various models of inflammation and showed significant efficacy without ulcerogenic potential, suggesting a favorable safety profile for further development .

Data Summary

Activity Type Target Organism/Model MIC/Effect Reference
AntibacterialE. coliMIC = 0.0195 mg/mL
AntifungalCandida albicansMIC = 0.0048 mg/mL
Anti-inflammatoryInflammatory modelsSignificant inhibition

Properties

IUPAC Name

2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)7-9-5-3-4-8(6-10(13)14)11(9)15-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJXRCUAYXSWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.